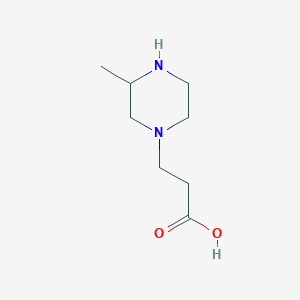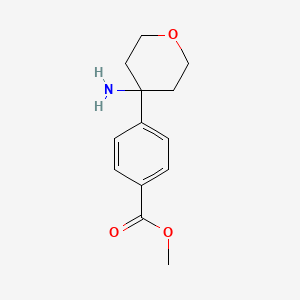
Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate is a chemical compound with the molecular formula C13H17NO3 It is characterized by the presence of a benzoate group attached to a tetrahydropyran ring, which is further substituted with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents such as ammonia or amines.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and as a probe for enzyme activity.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The benzoate group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
類似化合物との比較
Similar Compounds
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: Similar in structure but with a carboxylate group instead of a benzoate group.
(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid: Contains an acetic acid group instead of a benzoate group.
4-Aminotetrahydropyran: Lacks the benzoate group, making it a simpler analog.
Uniqueness
Methyl 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoate is unique due to the combination of the tetrahydropyran ring and the benzoate group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it valuable in various research applications.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
methyl 4-(4-aminooxan-4-yl)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-16-12(15)10-2-4-11(5-3-10)13(14)6-8-17-9-7-13/h2-5H,6-9,14H2,1H3 |
InChIキー |
KLASSJJBZIGBPF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2(CCOCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


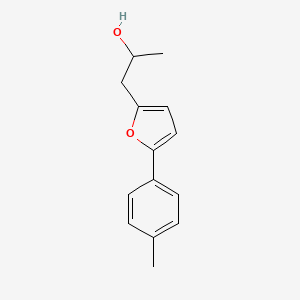
![sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B13511247.png)
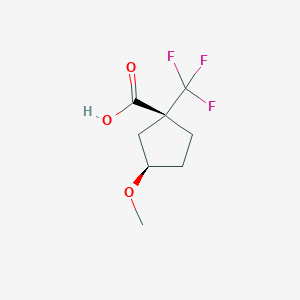
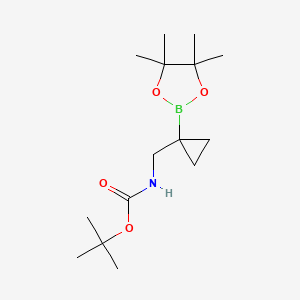
![(1R,6S)-2,5-diazabicyclo[4.2.0]octane](/img/structure/B13511271.png)
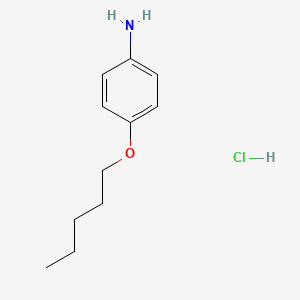

![1-[5-(Propan-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13511285.png)
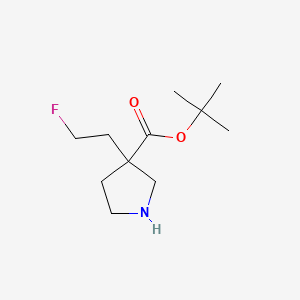
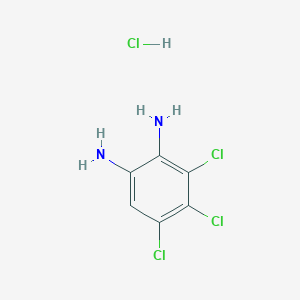
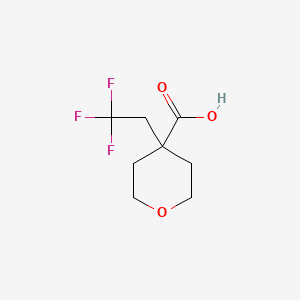
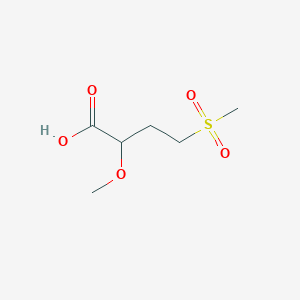
![2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13511328.png)
